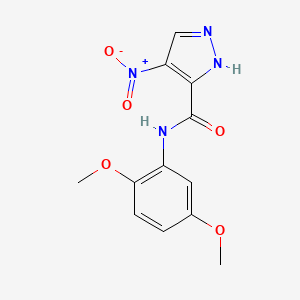![molecular formula C27H22Cl2N2O4S B10943796 5-Benzyl-2-[({3-[(2,3-dichlorophenoxy)methyl]-4-methoxyphenyl}carbonyl)amino]thiophene-3-carboxamide CAS No. 827588-35-2](/img/structure/B10943796.png)
5-Benzyl-2-[({3-[(2,3-dichlorophenoxy)methyl]-4-methoxyphenyl}carbonyl)amino]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl-2-[({3-[(2,3-dichlorophenoxy)methyl]-4-methoxyphenyl}carbonyl)amino]thiophene-3-carboxamide is a complex organic compound with a molecular formula of C27H22Cl2N2O4S . This compound is notable for its intricate structure, which includes a thiophene ring, a benzyl group, and a dichlorophenoxy moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2-[({3-[(2,3-dichlorophenoxy)methyl]-4-methoxyphenyl}carbonyl)amino]thiophene-3-carboxamide typically involves multiple steps, including electrophilic aromatic substitution and coupling reactions . One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild reaction conditions and functional group tolerance . This reaction involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-2-[({3-[(2,3-dichlorophenoxy)methyl]-4-methoxyphenyl}carbonyl)amino]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
5-Benzyl-2-[({3-[(2,3-dichlorophenoxy)methyl]-4-methoxyphenyl}carbonyl)amino]thiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Benzyl-2-[({3-[(2,3-dichlorophenoxy)methyl]-4-methoxyphenyl}carbonyl)amino]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
Benzyl Derivatives: Compounds like PRL-8-53, which also contain a benzyl group, have been studied for their nootropic effects.
Uniqueness
What sets 5-Benzyl-2-[({3-[(2,3-dichlorophenoxy)methyl]-4-methoxyphenyl}carbonyl)amino]thiophene-3-carboxamide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Properties
CAS No. |
827588-35-2 |
|---|---|
Molecular Formula |
C27H22Cl2N2O4S |
Molecular Weight |
541.4 g/mol |
IUPAC Name |
5-benzyl-2-[[3-[(2,3-dichlorophenoxy)methyl]-4-methoxybenzoyl]amino]thiophene-3-carboxamide |
InChI |
InChI=1S/C27H22Cl2N2O4S/c1-34-22-11-10-17(13-18(22)15-35-23-9-5-8-21(28)24(23)29)26(33)31-27-20(25(30)32)14-19(36-27)12-16-6-3-2-4-7-16/h2-11,13-14H,12,15H2,1H3,(H2,30,32)(H,31,33) |
InChI Key |
COQHOWXCFSHDBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(S2)CC3=CC=CC=C3)C(=O)N)COC4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-N-(3-{[(4-nitrophenyl)carbonyl]amino}phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B10943716.png)
![1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10943723.png)

![2-({4-[3-(Difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B10943729.png)

![N,4-dimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide](/img/structure/B10943748.png)
![N-(furan-2-ylmethyl)-1-methyl-4-({(Z)-[4-(trifluoromethyl)phenyl]methylidene}amino)-1H-pyrazole-5-carboxamide](/img/structure/B10943754.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(3,5-dimethyl-1,2-oxazol-4-yl)benzamide](/img/structure/B10943767.png)
![{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B10943772.png)
![N-[(E)-{3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}methylidene]-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10943775.png)

![[3-(2-chlorophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl][5-(5-chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B10943792.png)
![5-[(2-chlorophenoxy)methyl]-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]furan-2-carboxamide](/img/structure/B10943798.png)

